molecular formula C17H13N3O3 B253635 N-(4-carbamoylphenyl)-5-phenyl-1,2-oxazole-3-carboxamide

N-(4-carbamoylphenyl)-5-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B253635
M. Wt: 307.3 g/mol
InChI Key: DJUHZKYQINUIBQ-UHFFFAOYSA-N
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Description

N-(4-carbamoylphenyl)-5-phenyl-1,2-oxazole-3-carboxamide is a chemical compound with the molecular formula C17H13N3O3 This compound is known for its unique structure, which includes an isoxazole ring, a phenyl group, and an aminocarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)-5-phenyl-1,2-oxazole-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-5-phenyl-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where a nucleophile replaces a leaving group on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-carbamoylphenyl)-5-phenyl-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    N-[4-(aminocarbonyl)phenyl]-4-nitrobenzamide: Similar structure but with a nitro group instead of the isoxazole ring.

    4-Amino-N-[4-(aminocarbonyl)phenyl]benzamide: Similar structure but lacks the isoxazole ring.

Uniqueness

N-(4-carbamoylphenyl)-5-phenyl-1,2-oxazole-3-carboxamide is unique due to the presence of the isoxazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and mechanism of action.

Properties

Molecular Formula

C17H13N3O3

Molecular Weight

307.3 g/mol

IUPAC Name

N-(4-carbamoylphenyl)-5-phenyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C17H13N3O3/c18-16(21)12-6-8-13(9-7-12)19-17(22)14-10-15(23-20-14)11-4-2-1-3-5-11/h1-10H,(H2,18,21)(H,19,22)

InChI Key

DJUHZKYQINUIBQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)C(=O)N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)C(=O)N

Origin of Product

United States

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